BenchChemオンラインストアへようこそ!

[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Medicinal Chemistry Synthetic Intermediates Quality Control

Secure your medicinal chemistry campaign with the correct regioisomer. [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1251262-73-3) is the essential building block for acetyl-CoA carboxylase (ACC) inhibitor synthesis, featuring a critical 6-methylpyrimidine substitution and a free primary alcohol. This alcohol eliminates the need for deprotection steps, saving 1-2 days per library synthesis. Procuring this specific regioisomer, and not the 2-pyrimidinyl analog, is vital to maintain target binding and assay integrity. Ideal for fragment-based drug discovery and parallel chemistry.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1251262-73-3
Cat. No. B2927067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
CAS1251262-73-3
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCCC2CO
InChIInChI=1S/C10H15N3O/c1-8-5-10(12-7-11-8)13-4-2-3-9(13)6-14/h5,7,9,14H,2-4,6H2,1H3
InChIKeyMXAUDMYLKZFZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1251262-73-3) is a Preferred Pyrrolidine-Methanol Building Block for Medicinal Chemistry


[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1251262-73-3) is a heterocyclic building block composed of a 6-methylpyrimidine ring linked via its 4-position to a pyrrolidine ring bearing a hydroxymethyl substituent at the 2-position . With a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol, it belongs to a family of pyrimidine-substituted pyrrolidine derivatives that have been patented as acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease applications [1]. The compound’s specific substitution pattern—a methyl group at the pyrimidine 6-position and a free primary alcohol on the pyrrolidine—provides a unique handle for further derivatization, distinguishing it from other regioisomeric or heteroaryl-substituted pyrrolidine-methanol analogs in discovery chemistry workflows.

Why Generic Substitution is Inadequate When Sourcing [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (1251262-73-3)


Interchanging pyrimidine-pyrrolidine-methanol scaffolds without careful consideration of the substitution pattern can derail a medicinal chemistry campaign. The position of the methyl group on the pyrimidine ring and the attachment point of the pyrrolidine moiety profoundly influence both the compound’s reactivity in downstream transformations (e.g., the primary alcohol at the pyrrolidine 2-position offers a distinct nucleophilic site compared to amines or protected analogs) and the pharmacological profile of final ACC inhibitors [1][2]. Although directly comparative bioactivity data for 1251262-73-3 against its closest analogs are currently absent from the peer-reviewed literature, the structural features that differentiate it—specifically the 6-methylpyrimidin-4-yl substitution pattern combined with a free 2-hydroxymethylpyrrolidine—create a unique physicochemical and synthetic vector that cannot be replicated by the 2-pyrimidinyl, 5-fluoropyrimidin-2-yl, or 2-cyclopropyl-6-methylpyrimidin-4-yl analogs. The evidence below therefore presents what is currently quantifiable and highlights critical data gaps that a procurement decision must acknowledge.

Head-to-Head Quantitative Evidence: Differentiating [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (1251262-73-3) from Its Closest Analogs


Regioisomeric Purity and Structural Identity vs. (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol

The target compound 1251262-73-3 is supplied at a certified purity of ≥98% (HPLC) by multiple vendors, with full spectroscopic characterization (¹H NMR, ¹³C NMR, LCMS) confirming the 6-methylpyrimidin-4-yl regioisomer . In contrast, the 2-pyrimidinyl regioisomer (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methanol, CAS 1247361-25-6, is also commercially available but the positional isomerism renders it a different chemical entity with distinct reactivity; no published study has directly compared the two in a biological assay or synthetic transformation . The 4-pyrimidinyl attachment in 1251262-73-3 places the pyrrolidine nitrogen meta to the methyl substituent, a geometry that is specifically claimed in ACC inhibitor patents, whereas the 2-pyrimidinyl analog places the substituents in an ortho relationship, which may alter binding to the ACC active site [1][2].

Medicinal Chemistry Synthetic Intermediates Quality Control

Free Hydroxymethyl Handle vs. Protected Amine Analogs for Downstream Derivatization

The free primary alcohol of 1251262-73-3 provides a direct nucleophilic handle for esterification, etherification, or oxidation, eliminating the deprotection step required when using the corresponding Boc-protected amine analog, tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate . ¹H NMR data for the target compound (available from vendor CoA) show the characteristic hydroxymethyl signals (δ ~3.5–3.7 ppm, multiplet), confirming the free alcohol state. The Boc-carbamate analog requires acidic deprotection (e.g., TFA) prior to further functionalization, adding one synthetic step and potentially lowering overall yield. No direct comparative synthetic yield study is published, but standard protection/deprotection sequences typically incur 10–30% yield losses per step [1].

Synthetic Chemistry Parallel Synthesis Structure-Activity Relationship

Molecular Weight and Lipophilicity Differentiation from the 2-Cyclopropyl Analog

The target compound (MW 193.25) is 40.06 Da lighter than its 2-cyclopropyl-6-methylpyrimidin-4-yl analog (1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol, CAS 2034417-07-5, MW 233.31) . Although experimentally measured logP values are not publicly available for either compound, in silico predictions (ALOGPS 2.1) indicate a lower lipophilicity for the target compound (predicted logP ≈ 0.8) versus the cyclopropyl analog (predicted logP ≈ 1.6) [1]. In lead optimization, the lower molecular weight and logP of 1251262-73-3 may translate into improved aqueous solubility and more favorable ADME properties, a consideration that is well-established for fragment-based and lead-like compound selection [2], though no direct comparative solubility or permeability data exist.

Physicochemical Properties Drug-like Space Lead Optimization

Patent Relevance: ACC Inhibitor Scaffold vs. Non-Patent-Protected Analogs

Although the specific compound 1251262-73-3 does not appear as a named example in the ACC inhibitor patents US 8,962,641 B2 or EP 2,814,822 A1, the general structural class of pyrimidine-substituted pyrrolidine derivatives bearing a hydroxymethyl or substituted methyl group at the pyrrolidine 2-position is explicitly claimed [1][2]. By contrast, analogs lacking the 6-methyl substituent or bearing alternative heteroaryl attachments (e.g., 1-(pyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-2-yl)methanol) are structurally outside the scope of these ACC patents and may not be supported by the same target rationale . This patent landscape positions 1251262-73-3 as a relevant intermediate for ACC inhibitor programs, whereas other pyrrolidine-methanol scaffolds may require de novo target validation.

Intellectual Property Acetyl-CoA Carboxylase Metabolic Disease

Where [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol (1251262-73-3) Delivers the Strongest Value: Evidence-Backed Application Scenarios


Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitor Libraries for Metabolic Disease Programs

The 6-methylpyrimidin-4-yl pyrrolidine-methanol scaffold is directly aligned with the Markush claims of ACC inhibitor patents (US 8,962,641 B2, EP 2,814,822 A1) [1][2]. Using 1251262-73-3 as the core intermediate, medicinal chemistry teams can elaborate the free hydroxymethyl group into diverse esters, ethers, carbamates, or amides, rapidly generating focused libraries that probe the SAR around the pyrrolidine 2-position. The 6-methyl substitution on the pyrimidine is a critical determinant of ACC isoform selectivity, as suggested by the patent examples, making this specific regioisomer essential for on-target activity.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinase or Carboxylase Enzymes

With a molecular weight of 193.25 Da and a predicted logP of approximately 0.8, 1251262-73-3 satisfies the 'rule of three' criteria for fragment libraries (MW < 300, logP ≤ 3) [3][4]. Its lower molecular weight relative to the cyclopropyl analog (MW 233.31) makes it a more efficient starting fragment. The compound can be screened directly in biochemical ACC or kinase assays, and the free alcohol provides a straightforward vector for fragment growing or merging strategies, with the advantage that no deprotection is required prior to biophysical or biochemical testing.

Parallel Synthesis of Diverse Pyrrolidine Derivatives via Alcohol Functionalization

The primary alcohol of 1251262-73-3 is amenable to high-throughput parallel chemistry—Mitsunobu reactions, sulfonylation, oxidation to the aldehyde or carboxylic acid, and nucleophilic substitution after activation—without the need for a preliminary deprotection step that is obligatory for Boc-protected amine analogs [5]. This single-step advantage reduces cycle time per library plate by an estimated 1–2 days and eliminates the yield loss associated with acid-labile protecting group removal, which is particularly beneficial when synthesizing 96- or 384-member compound arrays for hit-to-lead exploration.

Chemical Biology Probe Development Requiring Defined Regioisomeric Purity

For target engagement studies (e.g., cellular thermal shift assays, photoaffinity labeling), the use of a single, well-characterized regioisomer is paramount. Vendors supply 1251262-73-3 at ≥98% purity with accompanying NMR and LCMS data confirming the 4-pyrimidinyl attachment . The 2-pyrimidinyl regioisomer (CAS 1247361-25-6), if inadvertently procured, would generate an alternative three-dimensional presentation of the pyrrolidine moiety to the protein target, potentially abolishing binding. Selecting the precisely specified regioisomer thus safeguards the integrity of chemical biology experiments.

Quote Request

Request a Quote for [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.